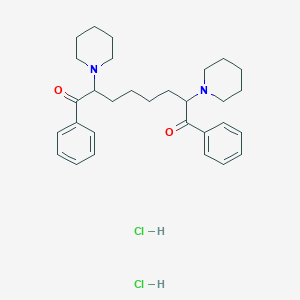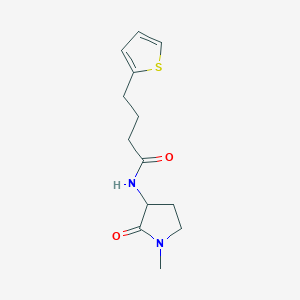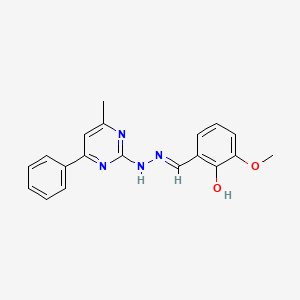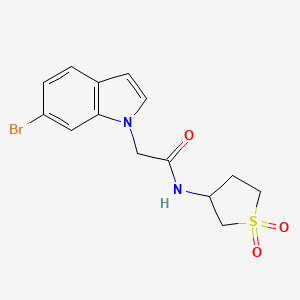
1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride (DPP8) is a chemical compound that has gained significant attention in the field of scientific research due to its potential for therapeutic applications. DPP8 is a small molecule inhibitor that targets the enzyme DPP8, which plays a critical role in various biological processes.
Mecanismo De Acción
1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors work by binding to the active site of the 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride enzyme, which inhibits its activity. 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride plays a critical role in various biological processes, including the regulation of immune responses and the processing of pro-inflammatory cytokines. Inhibition of 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride activity has been shown to have anti-inflammatory effects and to enhance the immune response.
Biochemical and physiological effects:
1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors have been shown to have significant effects on various biochemical and physiological processes. They have been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and to enhance the activity of immune cells, such as T cells and natural killer cells. 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors have also been shown to have anti-cancer properties, by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors have several advantages for use in lab experiments. They are small molecules that can easily penetrate cell membranes and reach their target. They are also highly specific, meaning that they only target the 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride enzyme and do not affect other enzymes or proteins. However, 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors also have some limitations. They can be toxic at high concentrations and can have off-target effects if not used at the appropriate concentration.
Direcciones Futuras
There are several future directions for the study of 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride and its inhibitors. One direction is the development of more potent and selective 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors for use in therapeutic applications. Another direction is the study of the role of 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride in various biological processes, such as immune regulation and cancer development. Finally, the use of 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors in combination with other drugs or therapies is also an area of future research.
Métodos De Síntesis
The synthesis of 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride is a complex process that involves several steps. The first step involves the reaction of 1,8-octanedione with piperidine to form 1-piperidinyl-1,8-octanedione. The second step involves the reaction of 1-piperidinyl-1,8-octanedione with benzaldehyde to form 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione. Finally, the dihydrochloride salt of 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride is obtained by reacting 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride with hydrochloric acid.
Aplicaciones Científicas De Investigación
1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1,8-diphenyl-2,7-di-1-piperidinyl-1,8-octanedione dihydrochloride inhibitors have been studied for their potential use in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections.
Propiedades
IUPAC Name |
1,8-diphenyl-2,7-di(piperidin-1-yl)octane-1,8-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2.2ClH/c33-29(25-15-5-1-6-16-25)27(31-21-11-3-12-22-31)19-9-10-20-28(32-23-13-4-14-24-32)30(34)26-17-7-2-8-18-26;;/h1-2,5-8,15-18,27-28H,3-4,9-14,19-24H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQVSLDBCHMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CCCCC(C(=O)C2=CC=CC=C2)N3CCCCC3)C(=O)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)
![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)

![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![N-(2,4-dichlorophenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6127161.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B6127175.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)